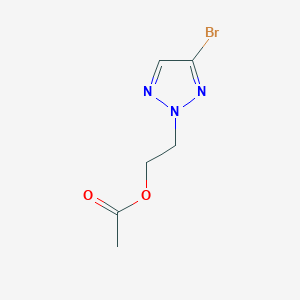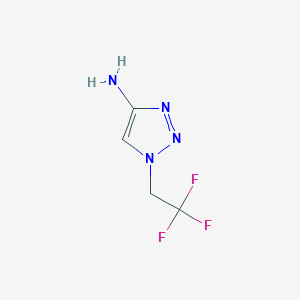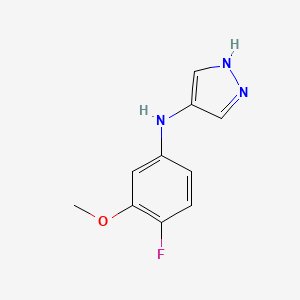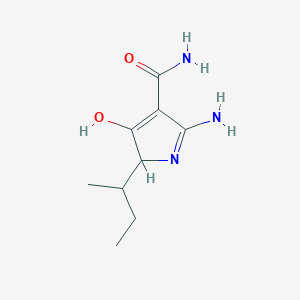
Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O4 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Dimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Formation of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C18H28N2O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(14(19)11-20)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13-14H,8-9,11,19H2,1-5H3 |
Clé InChI |
YUPJDMZGLOSGTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)

![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)




![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)



![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13170878.png)
